molecular formula C15H27NO5 B12981228 tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B12981228
M. Wt: 301.38 g/mol
InChI Key: SHZWYUOEMXVOCI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tetrahydropyran group, and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via an etherification reaction, where a hydroxyl group on the pyrrolidine ring reacts with a tetrahydropyran derivative.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of functional groups like the hydroxymethyl and ester groups can influence its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the tetrahydropyran group, which may affect its reactivity and applications.

    tert-Butyl 4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group, which can influence its chemical properties.

Uniqueness

tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H27NO5/c1-15(2,3)21-14(18)16-9-12(8-11(16)10-17)20-13-6-4-5-7-19-13/h11-13,17H,4-10H2,1-3H3

InChI Key

SHZWYUOEMXVOCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OC2CCCCO2

Origin of Product

United States

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